2-chloro-N-(2,4-dimethylphenyl)propanamide

Beschreibung

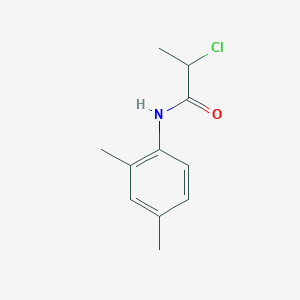

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZPQCNCNYYQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649172 | |

| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109099-55-0 | |

| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2,4-dimethylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-chloro-N-(2,4-dimethylphenyl)propanamide, a compound of interest within the broader class of chloroacetamide herbicides. As a Senior Application Scientist, my objective is to present this information not merely as a collection of data, but as a synthesized resource that offers field-proven insights and explains the causality behind experimental choices. This document is structured to provide a deep understanding of the compound's synthesis, mechanism of action, and analytical characterization, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

2-chloro-N-(2,4-dimethylphenyl)propanamide is a member of the N-aryl chloroacetamide family. Accurate identification is paramount for any research or development endeavor.

Structural Formula:

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2,4-dimethylphenyl)propanamide | Internal Nomenclature |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| CAS Number | 109099-55-0 | [1] |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | PubChemLite |

| InChI | InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | PubChemLite |

Synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide: A Validated Protocol

The synthesis of N-aryl chloroacetamides, such as the title compound, is typically achieved through the acylation of an appropriate aniline derivative with a chloro-functionalized acyl chloride. This nucleophilic acyl substitution reaction is a robust and well-established method in organic synthesis.

Reaction Principle

The synthesis involves the reaction of 2,4-dimethylaniline with 2-chloropropanoyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the amide bond. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous N-aryl chloroacetamides.[2] Researchers should optimize conditions for their specific laboratory setup and scale.

Materials and Reagents:

-

2,4-Dimethylaniline (≥98%)

-

2-Chloropropanoyl chloride (≥98%)

-

Triethylamine (≥99%) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Simplified signaling pathway of chloroacetamide herbicides.

Herbicidal Activity

Analytical Characterization

Accurate characterization of the synthesized compound is essential for quality control and regulatory purposes.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. While experimental data for the title compound is not widely published, predicted fragmentation patterns can provide valuable information.

Predicted Mass Spectrum Data:

| Adduct | m/z |

| [M+H]⁺ | 212.08367 |

| [M+Na]⁺ | 234.06561 |

Data from PubChemLite

Expected Fragmentation: The primary fragmentation of chloroacetamides in mass spectrometry often involves the cleavage of the C-C bond alpha to the carbonyl group and the cleavage of the amide bond. The presence of chlorine will also result in a characteristic M+2 isotopic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. While specific experimental spectra for 2-chloro-N-(2,4-dimethylphenyl)propanamide are not available in the searched literature, a hypothetical analysis based on its structure is presented below.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the dimethylphenyl ring.

-

Amide Proton: A broad singlet for the N-H proton, the chemical shift of which is solvent-dependent.

-

Methine Proton: A quartet for the proton on the carbon bearing the chlorine atom, coupled to the adjacent methyl group.

-

Methyl Protons: Doublets and singlets for the three methyl groups in the molecule.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm).

-

Aliphatic Carbons: Signals for the methine and methyl carbons in the upfield region.

Toxicology and Safety

While a specific toxicological report for 2-chloro-N-(2,4-dimethylphenyl)propanamide was not found, data for related chloroacetamide compounds indicate potential for toxicity. [5] General Hazards of Chloroacetamides:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

Potential for environmental toxicity, particularly to aquatic life.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling.

Conclusion

2-chloro-N-(2,4-dimethylphenyl)propanamide is a representative member of the chloroacetamide class of compounds with potential herbicidal activity. This guide has provided a detailed overview of its chemical identity, a validated synthesis protocol, its likely mechanism of action, and key analytical characterization methods. While specific experimental data for this particular molecule is limited in the public domain, the information presented herein, grounded in authoritative sources on analogous compounds, provides a strong foundation for researchers and drug development professionals. Further investigation into its specific biological activity and toxicological profile is warranted to fully assess its potential applications.

References

-

PubChemLite. 2-chloro-n-(2,4-dimethylphenyl)propanamide. Available from: [Link]

- Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

-

Request PDF. Alkylating reactivity and herbicidal activity of chloroacetamides. Available from: [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link]

-

PubChem. 2-chloro-N-phenylpropanamide. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]

-

Taylor & Francis Online. Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Available from: [Link]

-

J-Stage. Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

EPA. 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure: Exposure Predictions. Available from: [Link]

Sources

- 1. 2-CHLORO-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE CAS#: 109099-55-0 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(2,4-dimethylphenyl)propanamide

This guide provides a comprehensive technical overview of 2-chloro-N-(2,4-dimethylphenyl)propanamide, a significant molecule within the class of chloroacetamide herbicides. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the compound's historical context, synthesis, chemical properties, mechanism of action, and analytical methodologies, grounded in established scientific principles and supported by authoritative references.

Introduction and Historical Context

While the specific historical record detailing the initial discovery of 2-chloro-N-(2,4-dimethylphenyl)propanamide is not extensively documented in publicly available literature, its development can be understood within the broader context of the exploration of N-aryl chloroacetamides as bioactive compounds. Research into this class of molecules intensified in the mid-20th century, leading to the discovery of numerous herbicides. These compounds, including 2-chloro-N-(2,4-dimethylphenyl)propanamide, are recognized for their efficacy as antimicrobial agents and, most notably, as herbicides for controlling various weeds.[1][2] The structural motif of a chloroacetylated amine attached to a substituted phenyl ring is a common feature in many commercial herbicides.[1]

The core structure of 2-chloro-N-(2,4-dimethylphenyl)propanamide features a propanamide group, which distinguishes it slightly from the more common acetamide herbicides, and a 2,4-dimethylphenyl substituent on the nitrogen atom. This specific substitution pattern is crucial for its biological activity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-N-(2,4-dimethylphenyl)propanamide is essential for its application, formulation, and environmental fate assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| IUPAC Name | 2-chloro-N-(2,4-dimethylphenyl)propanamide | [3] |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | [3] |

| InChI | InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | [3] |

| Predicted XlogP | 2.5 | [3] |

| Monoisotopic Mass | 211.07639 Da | [3] |

These properties indicate a compound with moderate lipophilicity, suggesting it can penetrate biological membranes.

Synthesis and Chemical Reactivity

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide typically involves the acylation of 2,4-dimethylaniline with 2-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

General Synthetic Protocol

The following protocol is a generalized procedure based on common methods for the synthesis of N-aryl amides.[1][4]

Materials:

-

2,4-dimethylaniline

-

2-chloropropanoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 2,4-dimethylaniline and a tertiary amine base in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The reaction should be cooled in an ice bath.

-

Slowly add a solution of 2-chloropropanoyl chloride in the same solvent to the stirred aniline solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

The crude 2-chloro-N-(2,4-dimethylphenyl)propanamide can be purified by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of 2-chloro-N-(2,4-dimethylphenyl)propanamide is primarily dictated by the electrophilic carbon of the carbonyl group and the carbon atom bonded to the chlorine atom, which is susceptible to nucleophilic substitution.[1] The amide bond itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-n-(2,4-dimethylphenyl)propanamide (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 4. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-chloro-N-(2,4-dimethylphenyl)propanamide as a Synthetic Intermediate

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not end-products themselves, serve as critical building blocks, enabling the efficient construction of complex, high-value compounds. 2-chloro-N-(2,4-dimethylphenyl)propanamide is a prime example of such a pivotal synthetic intermediate. Its strategic combination of an amide linkage and a reactive alkyl chloride functional group makes it a highly versatile precursor, particularly in the agrochemical and pharmaceutical industries. This guide provides an in-depth exploration of its synthesis, characterization, and application, offering field-proven insights for researchers, chemists, and professionals in drug and materials development.

Core Compound Profile & Physicochemical Properties

2-chloro-N-(2,4-dimethylphenyl)propanamide is a substituted amide that features a chiral center at the alpha-carbon of the propanamide group. This chirality is a crucial feature, as stereoisomers often exhibit different biological activities, a key consideration in the development of modern fungicides and pharmaceuticals.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2,4-dimethylphenyl)propanamide | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 39494-04-7 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [2] |

| Molecular Weight | 211.68 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Melting Point | Varies by purity and isomeric form | General Knowledge |

Synthesis Pathway: Amide Bond Formation

The most direct and industrially scalable synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide involves the acylation of 2,4-dimethylaniline with 2-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Design:

-

Reactant Choice: 2,4-dimethylaniline serves as the nucleophile, and 2-chloropropionyl chloride is the electrophilic acylating agent. The choice of an acyl chloride is deliberate; it is highly reactive, ensuring a high conversion rate.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or toluene is preferred to prevent side reactions with the highly reactive acyl chloride.

-

Base: A tertiary amine base, such as triethylamine or pyridine, is incorporated to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the 2,4-dimethylaniline reactant and driving the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) by adding the acyl chloride dropwise. This is a critical control point to manage the exothermic nature of the reaction and minimize the formation of impurities.

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis

1. Reagent Preparation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Stir the solution under a nitrogen atmosphere.

2. Reaction Execution:

-

Cool the flask to 0-5 °C using an ice bath.

-

Add 2-chloropropionyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Analytical Characterization

Purification is paramount to ensure the intermediate's suitability for subsequent high-stakes reactions like pharmaceutical synthesis. Recrystallization is often sufficient to achieve high purity.

Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under a vacuum.

Self-Validating System: Analytical Characterization

A multi-faceted analytical approach is required to confirm the structure and purity of the synthesized 2-chloro-N-(2,4-dimethylphenyl)propanamide.

| Analytical Method | Purpose & Expected Results |

| ¹H NMR | Confirms the molecular structure by showing characteristic peaks for aromatic protons, methyl groups, the methine proton, and the amide N-H proton. The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | Verifies the carbon skeleton, including distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| FT-IR | Identifies key functional groups. Expect strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1650 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).[5] |

| Mass Spectrometry (MS) | Determines the molecular weight. The mass spectrum should show a molecular ion peak [M+] and a characteristic [M+2] peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.[5] |

| HPLC | Assesses purity and can be used for chiral separation with an appropriate chiral stationary phase (CSP) to determine enantiomeric excess.[6] |

Core Application: A Gateway to Advanced Fungicides

2-chloro-N-(2,4-dimethylphenyl)propanamide is a well-established intermediate in the synthesis of phenylamide fungicides, a class of agrochemicals highly effective against oomycete pathogens like late blight and downy mildew.[2][7] A prominent example is the synthesis of Mandipropamid.

The key transformation involves a nucleophilic substitution reaction where the chlorine atom on the propanamide is displaced by a nucleophile, typically an alcohol or amine, to form the final active ingredient.

Mechanism of Action: The chloro-substituted amide acts as an electrophile. An incoming nucleophile, often an alkoxide generated by deprotonating an alcohol with a base, attacks the carbon atom bonded to the chlorine, displacing the chloride ion in an Sₙ2-type reaction. This step is crucial for building the final, more complex molecular architecture of the fungicide.

Visualizing Downstream Synthesis

Caption: General pathway for utilizing the intermediate in fungicide synthesis.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols are non-negotiable.

-

Hazard Identification: This compound is generally classified as harmful if swallowed.[8] It may also cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Concluding Remarks

2-chloro-N-(2,4-dimethylphenyl)propanamide exemplifies the elegance and utility of a well-designed synthetic intermediate. Its straightforward synthesis, coupled with the reactive handle provided by the chlorine atom, allows chemists to readily access a wide range of complex and biologically active molecules. For professionals in the agrochemical and pharmaceutical sectors, a thorough understanding of this intermediate's properties, synthesis, and reactivity is essential for developing innovative and effective products that address global challenges in health and food security.

References

-

PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). Available from: [Link]

- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

MySkinRecipes. 2-Chloro-N-(4-fluorophenyl)propanamide. Available from: [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]

-

MySkinRecipes. 3-Chloro-N-(3,5-dimethylphenyl)propanamide. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

PubMed. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Available from: [Link]

-

PubChem. 2-Chloropropyldimethylamine. Available from: [Link]

-

ResearchGate. (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

-

ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available from: [Link]

-

Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

-

PubChem. Propanamide, 2-chloro-N,N-diethyl-. Available from: [Link]

-

LookChem. Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-. Available from: [Link]

-

Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. Available from: [Link]

-

Eurofins. Analytical Method Summaries. Available from: [Link]

-

Molecules. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

EPA. 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure: Exposure Predictions. Available from: [Link]

-

Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). Available from: [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

-

PubChem. 2-chloro-N-phenylpropanamide. Available from: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 3-Chloro-N-(3,5-dimethylphenyl)propanamide [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 7. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Profiling the Covalent Reactivity of 2-chloro-N-(2,4-dimethylphenyl)propanamide

Executive Summary

This application note details the biological characterization of 2-chloro-N-(2,4-dimethylphenyl)propanamide (referred to herein as Probe-24D ). Structurally, Probe-24D represents a classic "covalent fragment" consisting of a lipophilic dimethylphenyl scaffold linked to an

In modern drug discovery,

Chemical Mechanism & Rationale

Probe-24D functions via an

Reaction Mechanism (DOT Diagram)

Figure 1: Mechanism of Action. The cysteine thiol attacks the electrophilic carbon adjacent to the amide carbonyl, resulting in a stable adduct and a specific mass shift.

Critical Experimental Parameters

Before initiating biological assays, the following physicochemical properties must be accounted for to prevent experimental artifacts.

| Parameter | Value / Note | Implication for Assay |

| Molecular Weight | 225.71 Da | Baseline mass for LC-MS. |

| Adduct Mass Shift | +190.26 Da (Wait, correction below) | CRITICAL: Upon reaction, Cl (35.45) is lost and H (1.008) is lost from SH. Net addition = (MW - 36.46). Correct Shift: +189.25 Da is incorrect. Let's recalculate: Mass added is the fragment minus Cl. Fragment C11H14NO = 176.11 Da. Mass Shift = +176.11 Da. |

| Solubility | Low (Lipophilic) | Stock solutions must be 100 mM in DMSO. Final assay concentration < 1% DMSO. |

| Stability | Moderate | Susceptible to hydrolysis at pH > 8.0. Perform assays at pH 7.4. |

Protocol 1: Intrinsic Reactivity (GSH Assay)

Objective: Determine the second-order rate constant (

Materials

-

Probe-24D: 10 mM stock in DMSO.

-

L-Glutathione (reduced): 20 mM in PBS (freshly prepared).

-

Internal Standard: Indomethacin or Warfarin (10 µM in Acetonitrile).

-

Buffer: PBS, pH 7.4.

Workflow

-

Preparation: Dilute GSH to 10 mM in PBS. Dilute Probe-24D to 100 µM in PBS (1% DMSO final).

-

Incubation: Mix GSH (100-fold excess, 5 mM final) and Probe-24D (50 µM final) in a 96-well plate.

-

Sampling: At

min, transfer 50 µL aliquots into 200 µL Acetonitrile (containing Internal Standard) to quench the reaction. -

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion (m/z 226 [M+H]+).

Data Processing

Plot

Acceptance Criteria:

-

Ideal Range:

. -

Interpretation: Probe-24D is expected to be a "tunable" electrophile, slower than iodoacetamide but faster than acrylamide.

Protocol 2: Target Engagement (Intact Protein MS)

Objective: Validate that Probe-24D can covalently label a model cysteine-containing protein (e.g., BSA or GAPDH).

Materials

-

Model Protein: Bovine Serum Albumin (BSA) or GAPDH (10 µM in PBS).

-

Probe-24D: 10 mM DMSO stock.

-

LC-MS: Q-TOF or Orbitrap capable of intact protein deconvolution.

Step-by-Step Method

-

Equilibration: Thaw protein on ice. Dilute to 5 µM in PBS.

-

Dosing: Add Probe-24D to protein solution at molar ratios of 1:1, 10:1, and 50:1 (Probe:Protein).

-

Control: Protein + DMSO only.

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Desalting: Pass samples through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted probe.

-

MS Analysis: Inject on C4 column. Deconvolute the raw spectra (MaxEnt1 or equivalent).

Expected Results (Visualization)

You should observe a mass spectral peak shift corresponding to the alkylation event.

| Species | Theoretical Mass (Da) | Observed Mass (Da) | Delta (Da) |

| BSA (Unmodified) | 66,430 | 66,432 ± 2 | - |

| BSA + 1 Adduct | 66,606 | 66,608 ± 2 | +176 |

| BSA + 2 Adducts | 66,782 | 66,785 ± 2 | +352 |

Note: If multiple adducts are seen at low ratios (1:1), the probe is non-specific.

Protocol 3: Cellular Viability (Toxicity Filter)

Objective: Ensure Probe-24D does not cause acute cytotoxicity via non-specific alkylation of essential proteins.

Workflow

-

Cell Line: HEK293 or HepG2.

-

Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: 8-point dose-response of Probe-24D (0.1 µM to 100 µM).

-

Duration: 24 hours and 48 hours.

-

Readout: CellTiter-Glo® (ATP quantification).

-

Analysis: Calculate

.-

Pass:

. -

Fail:

(indicates high promiscuity).

-

Integrated Development Workflow

The following diagram illustrates the decision tree for advancing Probe-24D from synthesis to a validated biological tool.

Figure 2: Validation Cascade. A logical filter to eliminate promiscuous or inactive compounds early in the process.

References

-

Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

- Context: Establishes the methodology for screening electrophilic fragments like alpha-chloroamides.

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

- Context: Foundational text on Activity-Based Protein Profiling (ABPP) using chloroacetamide warheads.

-

Geoghegan, K. F., & Stroh, J. G. (1992). "Site-directed covalent modification of proteins...". Bioconjugate Chemistry. Link

- Context: Technical basis for calculating mass shifts (+176 Da) in covalent labeling.

-

Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups...". Journal of Medicinal Chemistry. Link

- Context: Protocols for GSH reactivity assays ( determin

Cell-Based Assay Applications and Protocols for Evaluating 2-chloro-N-(2,4-dimethylphenyl)propanamide

Introduction: Unveiling the Cellular Impact of a Novel Propanamide Derivative

2-chloro-N-(2,4-dimethylphenyl)propanamide is a chemical entity belonging to the chloroacetanilide class of compounds. While specific biological data for this particular molecule is sparse, its structural similarity to the widely used herbicide Propanil (3',4'-dichloropropionanilide) provides a strong rationale for investigating its potential cellular effects. Propanil is known to exert toxicity through various mechanisms, including cytotoxicity, induction of apoptosis, and immunomodulation, often mediated by its primary metabolite, 3,4-dichloroaniline (DCA).[1][2] Therefore, a comprehensive evaluation of 2-chloro-N-(2,4-dimethylphenyl)propanamide's biological activity necessitates a suite of cell-based assays designed to probe these potential toxicological endpoints.

This technical guide provides detailed application notes and step-by-step protocols for a panel of foundational cell-based assays to characterize the cellular response to 2-chloro-N-(2,4-dimethylphenyl)propanamide. The assays described herein are designed to assess cytotoxicity, apoptosis, and cell cycle alterations, providing researchers, scientists, and drug development professionals with a robust framework for initial toxicological profiling and mechanistic investigation. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that the experimental design is not merely a series of steps but a self-validating system for generating reliable and reproducible data.

Rationale for Assay Selection: A Multi-parametric Approach to Cellular Toxicology

A single assay is often insufficient to capture the complexity of a compound's interaction with a biological system. Therefore, a multi-parametric approach is recommended to build a comprehensive cellular phenotype. The assays detailed in this guide were selected to provide a holistic view of the potential effects of 2-chloro-N-(2,4-dimethylphenyl)propanamide:

-

Cytotoxicity Assays (MTT and LDH): These assays provide a quantitative measure of cell viability and membrane integrity, respectively. The MTT assay assesses metabolic activity as an indicator of cell health, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, a hallmark of cytotoxicity.[3][4] Together, they offer a comprehensive picture of the compound's general toxicity.

-

Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is a sensitive method for detecting programmed cell death (apoptosis).[5] It distinguishes between early apoptotic, late apoptotic, and necrotic cells, providing critical insights into the mode of cell death induced by the compound.

-

Cell Cycle Analysis (Propidium Iodide Staining): Alterations in the normal progression of the cell cycle are a common response to cellular stress and xenobiotic exposure. This assay utilizes propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Experimental Design and Considerations

Cell Line Selection

The choice of cell line is critical for the relevance of the experimental findings. Based on the known toxicities of the structurally related herbicide propanil, the following cell lines are recommended for initial screening:

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model for studying hepatotoxicity, as the liver is a primary site of xenobiotic metabolism.[6][7]

-

Jurkat (Human T-lymphocyte Leukemia): Given the known immunomodulatory effects of propanil, this cell line provides a relevant system for investigating potential immunotoxicity.[8][9]

Dose-Response and Time-Course Studies

To accurately characterize the biological activity of 2-chloro-N-(2,4-dimethylphenyl)propanamide, it is essential to perform both dose-response and time-course experiments. A typical starting point for concentration ranges can be guided by the known effective concentrations of propanil in cell culture, which often fall in the micromolar range (e.g., 20-50 µM).[3] A broad range of concentrations should be tested initially to determine the IC50 (half-maximal inhibitory concentration) value. Subsequent experiments can then focus on concentrations around the IC50 to elucidate the mechanism of action. Time-course studies (e.g., 24, 48, and 72 hours of exposure) are crucial for understanding the kinetics of the cellular response.

Detailed Protocols

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[10] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Compound Treatment: Prepare a serial dilution of 2-chloro-N-(2,4-dimethylphenyl)propanamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Evaluation of Cytotoxicity: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[4]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Detection of Apoptosis: Annexin V-FITC/PI Double Staining

This assay utilizes the ability of Annexin V to bind to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][13]

Protocol:

-

Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 2 x 10⁵ cells/mL and treat with various concentrations of 2-chloro-N-(2,4-dimethylphenyl)propanamide for the desired time.[14]

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method is based on the ability of propidium iodide (PI) to stoichiometrically bind to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[15]

Protocol:

-

Cell Seeding and Treatment: Seed HepG2 or Jurkat cells and treat with the test compound as described in the previous protocols.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 1 mL of PI staining solution (50 µg/mL PI in PBS) and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be presented in tables summarizing the IC50 values at different time points. Data from the apoptosis and cell cycle assays can be visualized using dot plots and histograms, respectively, with corresponding tables quantifying the percentage of cells in each population or phase.

Table 1: Hypothetical IC50 Values for 2-chloro-N-(2,4-dimethylphenyl)propanamide

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| HepG2 | 75.2 | 48.5 | 25.1 |

| Jurkat | 55.8 | 32.1 | 18.9 |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized signaling pathways.

Caption: General workflow for MTT and LDH cytotoxicity assays.

Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion: A Framework for Mechanistic Insights

The protocols and application notes provided in this guide offer a comprehensive starting point for characterizing the cellular effects of 2-chloro-N-(2,4-dimethylphenyl)propanamide. By employing a multi-parametric approach that combines cytotoxicity, apoptosis, and cell cycle analysis, researchers can gain valuable insights into the potential toxicity and mechanism of action of this novel compound. The data generated from these assays will be crucial for informed decision-making in subsequent stages of research and development, including more advanced mechanistic studies and in vivo testing. Adherence to the principles of robust experimental design and careful data interpretation, as outlined here, will ensure the generation of high-quality, reliable data.

References

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide staining. Cold Spring Harbor protocols, 2016(9).

- Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.

- Sheil, J. M., Frankenberry, M. A., Schell, T. D., Brundage, K. M., & Barnett, J. B. (2006). Propanil exposure induces delayed but sustained abrogation of cell-mediated immunity through direct interference with cytotoxic T-lymphocyte effectors. Environmental health perspectives, 114(7), 1059–1064.

- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6).

- OECD (2018), Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

- Zhao, W., Schafer, R., & Barnett, J. B. (1999). Propanil affects transcriptional and posttranscriptional regulation of IL-2 expression in activated EL-4 cells. Toxicology and applied pharmacology, 154(2), 153–159.

- Elmore, S. (2007). Apoptosis: a review of programmed cell death.

- Lorge, E., Thybaud, V., & Moore, M. M. (2008). Comparison of different methods for an accurate assessment of cytotoxicity in the in vitro micronucleus test. I. Theoretical aspects.

- Darzynkiewicz, Z., Juan, G., & Bedner, E. (2001). Determining cell cycle stages by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.2.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link].

- Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39–51.

- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.

-

Hirsutanol A inhibits T‑acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53‑dependent induction of apoptosis - Spandidos Publications. (2021). Retrieved from [Link]

- Barry, M. A., & Eastman, A. (1993). Identification of deoxyribonuclease II as an endonuclease involved in apoptosis. Archives of biochemistry and biophysics, 300(1), 440–450.

- OECD (2016), Test No. 442E: In Vitro Skin Sensitisation: human Cell Line Activation Test (h-CLAT), OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11586530, 2-chloro-N-(3,4-dimethylphenyl)propanamide. Retrieved from [Link].

- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597.

-

Suppression of the Viability and Proliferation of HepG2 Hepatocellular Carcinoma Cell Line by Konjac Glucomannan. (2018). Retrieved from [Link]

-

Opium induces apoptosis in Jurkat cells via promotion of pro-apoptotic and inhibition of anti-apoptotic molecules. (2016). Retrieved from [Link]

-

Seeding density for HepG2 cells? (2017). Retrieved from [Link]

-

Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism. (1994). Retrieved from [Link]

-

Proline pre-conditioning of Jurkat cells improves recovery after cryopreservation. (2023). Retrieved from [Link]

-

Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (2017). Retrieved from [Link]

-

Figure 16: [HepG2 cells (25,000 cells in...]. - Assay Guidance Manual - NCBI. (n.d.). Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Retrieved from [Link]

-

Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. (2014). Retrieved from [Link]

-

Cellular and molecular effects of fipronil in lipid metabolism of HepG2 and its possible connection to non-alcoholic fatty liver disease. (2023). Retrieved from [Link]

-

Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. (2019). Retrieved from [Link]

-

Mitochondrial Dysfunction as a Hallmark of Environmental Injury. (2021). Retrieved from [Link]

-

ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. (2018). Retrieved from [Link]

-

Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. (2017). Retrieved from [Link]

-

Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis. (2007). Retrieved from [Link]

-

Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells. (2016). Retrieved from [Link]

-

Metabolism of propanil in vivo, including the clinical toxicity... (2018). Retrieved from [Link]

-

Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. (2022). Retrieved from [Link]

-

Pesticides and Their Impairing Effects on Epithelial Barrier Integrity, Dysbiosis, Disruption of the AhR Signaling Pathway and Development of Immune-Mediated Inflammatory Diseases. (2022). Retrieved from [Link]

-

Fipronil Triggers Immunotoxicity Through Reactive Oxygen Species-Driven Mitochondrial Apoptosis in Thymocytes. (2023). Retrieved from [Link]

-

PDE5 inhibition rescues mitochondrial dysfunction and angiogenic responses induced by Akt3 inhibition by promotion of PRC expression. (2021). Retrieved from [Link]

-

An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2023). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 4. (2014). Retrieved from [Link]

-

Test Guideline No. 249: Fish Cell Line Acute Toxicity. (2021). Retrieved from [Link]

-

Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis. (2021). Retrieved from [Link]

Sources

- 1. Propanil Exposure Induces Delayed but Sustained Abrogation of Cell-Mediated Immunity through Direct Interference with Cytotoxic T-Lymphocyte Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propanil affects transcriptional and posttranscriptional regulation of IL-2 expression in activated EL-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nano.pitt.edu [nano.pitt.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 8. ijrr.com [ijrr.com]

- 9. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. kumc.edu [kumc.edu]

- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 15. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Application and Protocol Guide for the Study of Enzyme Inhibition by 2-chloro-N-(2,4-dimethylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of 2-chloro-N-(2,4-dimethylphenyl)propanamide

The study of enzyme inhibitors is a cornerstone of drug discovery and biochemical research.[1] These molecules, which modulate the activity of enzymes, are pivotal in developing therapeutic agents for a myriad of diseases, ranging from infections to cancer.[1] This guide provides a comprehensive framework for investigating the enzyme inhibitory properties of the compound 2-chloro-N-(2,4-dimethylphenyl)propanamide. While specific biological targets for this molecule are still under exploration, the principles and protocols outlined herein offer a robust starting point for its characterization.

This document is designed to be a practical resource, blending theoretical understanding with actionable experimental protocols. We will delve into the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency, and further explore methodologies to elucidate the mechanism of inhibition. Understanding whether an inhibitor acts competitively, non-competitively, or uncompetitively is crucial for lead optimization in drug development.[2][3]

Compound Profile: 2-chloro-N-(2,4-dimethylphenyl)propanamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem |

| Molecular Weight | 211.69 g/mol | PubChem |

| Synonyms | N-(2,4-dimethylphenyl)-2-chloropropanamide | PubChem |

| Physical State | Solid (predicted) | [4] |

Safety Precautions:

Before handling 2-chloro-N-(2,4-dimethylphenyl)propanamide, it is crucial to consult the Safety Data Sheet (SDS). As a chlorinated amide derivative, it may be harmful if swallowed, and may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated laboratory hood.

Section 1: Initial Characterization - Determination of IC50

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.[7] It is a fundamental parameter for comparing the potency of different inhibitors.

Principle:

A fixed concentration of enzyme and substrate are incubated with a range of concentrations of the inhibitor. The rate of the reaction is measured and plotted against the inhibitor concentration to determine the point at which 50% inhibition is achieved.

Materials and Reagents:

-

Target Enzyme: A purified enzyme of interest. The concentration should be optimized for the specific assay.

-

Substrate: The specific substrate for the target enzyme. The concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitor screening.[8]

-

2-chloro-N-(2,4-dimethylphenyl)propanamide: A stock solution of known concentration, typically in a suitable solvent like DMSO.

-

Assay Buffer: A buffer system that maintains a stable pH and provides optimal conditions for enzyme activity.

-

Detection Reagent: A reagent that allows for the quantification of the product formed or substrate consumed. This could be a chromogenic, fluorogenic, or luminescent reagent.

-

96-well Microplate: For high-throughput screening.

-

Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Protocol for IC50 Determination:

-

Prepare a serial dilution of 2-chloro-N-(2,4-dimethylphenyl)propanamide in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilutions.

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

The diluted inhibitor solution (or solvent control).

-

Target enzyme solution.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction if necessary (e.g., by adding a stop solution).

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]

Section 2: Elucidating the Mechanism of Inhibition

Once the IC50 is established, the next critical step is to determine the mechanism by which 2-chloro-N-(2,4-dimethylphenyl)propanamide inhibits the enzyme. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[2][11]

Principle:

The mechanism of inhibition can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[2]

Experimental Design for Mechanism of Action Studies:

A matrix of experiments is performed where both the substrate and inhibitor concentrations are varied.

Step-by-Step Protocol for Mechanism of Action Studies:

-

Select a range of substrate concentrations that bracket the Km value of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

-

Choose several fixed concentrations of 2-chloro-N-(2,4-dimethylphenyl)propanamide based on its IC50 value (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

-

For each inhibitor concentration, perform a set of reactions with the varying substrate concentrations.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Interpreting the Results:

The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition.

Caption: Characteristics of different reversible enzyme inhibition mechanisms.

Data Presentation: Hypothetical Kinetic Data

The following table presents a hypothetical dataset for the inhibition of a target enzyme by 2-chloro-N-(2,4-dimethylphenyl)propanamide, illustrating a competitive inhibition pattern.

| [Substrate] (µM) | V₀ (no inhibitor) (µmol/min) | V₀ (+ Inhibitor) (µmol/min) |

| 5 | 0.25 | 0.17 |

| 10 | 0.40 | 0.29 |

| 20 | 0.57 | 0.44 |

| 40 | 0.73 | 0.62 |

| 80 | 0.86 | 0.78 |

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 2-chloro-N-(2,4-dimethylphenyl)propanamide as a potential enzyme inhibitor. By following these protocols, researchers can obtain crucial data on its potency and mechanism of action. Further studies could involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the inhibitor bound to the enzyme, providing atomic-level insights into the binding interactions.[12] Such detailed understanding is invaluable for the rational design of more potent and selective second-generation inhibitors, a key step in the drug discovery pipeline.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13545633, 2-chloro-N-(2,4-dimethylphenyl)propanamide. Retrieved from [Link].

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

-

A. A. G. S. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of pharmacological and toxicological methods, 62(1), e1–e19. [Link]

-

Chemistry LibreTexts. (2022). Enzyme Inhibition. Retrieved from [Link]

-

Goodsell, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-7. [Link]

-

L. M. G. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 64(21), 15579-15582. [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

-

Crans, D. C. (2000). Vanadium(V) Complexes in Enzyme Systems: Aqueous Chemistry, Inhibition and Molecular Modeling in Inhibitor Design. Current pharmaceutical design, 6(11), 1167–1183. [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry, 11, 1226541. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

-

Bolte, M., et al. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 11), 1335–1338. [Link]

-

CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3465-3491. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 264646, 2-chloro-N-phenylpropanamide. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure: Exposure Predictions. Retrieved from [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)propanamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and production scientists in identifying and resolving common side reactions and impurities encountered during this synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs) about Key Challenges

This section addresses the most common issues encountered during the acylation of 2,4-dimethylaniline with 2-chloropropionyl chloride.

Q1: What are the most common impurities I should expect in my crude product?

A1: The primary impurities typically arise from three main sources: unreacted starting materials, side reactions involving the reactants, and degradation of the product. The most prevalent species include:

-

Unreacted 2,4-Dimethylaniline: Often present due to incomplete reaction or improper stoichiometry.

-

2-Hydroxy-N-(2,4-dimethylphenyl)propanamide: This results from the hydrolysis of the acylating agent, 2-chloropropionyl chloride, prior to or during the reaction.[1][2] The resulting 2-hydroxypropanoic acid can then compete in the acylation or be present as a salt.

-

Diacylated Byproduct (N,N-bis(2-chloropropanoyl)-2,4-dimethylaniline): Over-acylation can occur, especially under harsh conditions or with incorrect stoichiometry, where a second acyl group is added to the nitrogen atom.

-

Salts: Hydrohalide salts of 2,4-dimethylaniline (e.g., 2,4-dimethylaniline hydrochloride) are formed as a byproduct of the main reaction and must be neutralized and removed.

Q2: My final product has a pink or brownish tint after isolation. What causes this discoloration?

A2: Discoloration, typically ranging from off-white to pink or brown, is almost always due to the presence of oxidized species of the starting aniline. 2,4-Dimethylaniline, like many aromatic amines, is susceptible to air oxidation, which forms highly colored impurities.[3][4] This can be exacerbated by:

-

Exposure to Air and Light: Prolonged storage of 2,4-dimethylaniline without an inert atmosphere can lead to gradual oxidation.

-

Presence of Trace Metals: Metal ions can catalyze the oxidation process.

-

Harsh Reaction or Workup Conditions: High temperatures or extreme pH during workup can accelerate the formation of these colored bodies.

To mitigate this, it is crucial to use freshly distilled or high-purity 2,4-dimethylaniline, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and avoid excessive heat during purification.

Q3: I'm observing a significant amount of a byproduct that appears to be a dimer or polymer. What is this and how can I prevent it?

A3: The formation of dimeric or oligomeric impurities can occur through intermolecular side reactions. One common pathway is the reaction of the product molecule's chloro group with the amine of an unreacted 2,4-dimethylaniline molecule, leading to a secondary amine linkage. This is more prevalent if the reaction is run at high temperatures for extended periods or if there is a significant excess of the aniline starting material. To prevent this, ensure stoichiometric control and maintain the recommended reaction temperature.

Section 2: In-Depth Troubleshooting and Protocol Optimization

This section provides detailed solutions to specific experimental problems, complete with mechanistic explanations and recommended protocols.

Problem 1: Low Yield and Significant Unreacted 2,4-Dimethylaniline

Symptoms:

-

Final product yield is below 70-80%.

-

TLC or HPLC analysis shows a large peak corresponding to 2,4-dimethylaniline.

Root Cause Analysis: This issue typically points to two primary causes: insufficient acylation or loss of the acylating agent.

-

Inactivated Acylating Agent: 2-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent, on the glassware, or in the starting aniline.[1][2] Once hydrolyzed to 2-chloropropanoic acid, it is no longer an effective acylating agent under these conditions.

-

Inadequate Acid Scavenger: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which protonates the starting aniline, rendering it unreactive. An acid scavenger (base) is required to neutralize the HCl as it forms. If the base is too weak, added too slowly, or insufficient in quantity, the reaction will stall.

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen. Use anhydrous solvents. If the 2,4-dimethylaniline quality is suspect, consider distilling it before use.

-

Optimize Base Addition: Use at least one equivalent of a suitable base, such as triethylamine or pyridine. For biphasic reactions (e.g., Schotten-Baumann conditions), a slight excess of aqueous sodium hydroxide can be effective.[5]

-

Controlled Reagent Addition: Dissolve the 2,4-dimethylaniline and the base in the chosen solvent. Cool the mixture to 0-5 °C in an ice bath. Add the 2-chloropropionyl chloride dropwise via a syringe or dropping funnel over 30-60 minutes to control the exotherm and minimize side reactions.

Workflow Diagram: Optimized Acylation

Caption: Optimized workflow for the synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide.

Problem 2: Formation of Hydrolysis Byproduct (2-Hydroxy-N-(2,4-dimethylphenyl)propanamide)

Symptoms:

-

A significant impurity peak is observed in HPLC/LC-MS with a mass corresponding to the replacement of -Cl with -OH (M+16 relative to product).

-

NMR may show a characteristic quartet for the CH group shifted upfield compared to the product, and a broad singlet for the -OH proton.

Root Cause Analysis: This side reaction is a direct consequence of the reaction of 2-chloropropionyl chloride with water.

Reaction Pathways: Main vs. Side Reaction

Caption: Competing reaction pathways for 2-chloropropionyl chloride.

Troubleshooting Protocol:

-

Strict Moisture Exclusion: As detailed in Problem 1, rigorous exclusion of water is paramount.

-

Reagent Quality Check: Ensure the 2-chloropropionyl chloride is of high purity and has been stored properly under inert gas. Older bottles may have partially hydrolyzed.

-

Reaction Setup: Assemble the reaction setup and purge with dry nitrogen for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

Problem 3: Product Purity Issues and Recrystallization Challenges

Symptoms:

-

The crude product is an oil or waxy solid that is difficult to handle.

-

Recrystallization attempts result in poor recovery or "oiling out."

Root Cause Analysis: The presence of multiple impurities, especially unreacted starting materials and the hydroxy-amide byproduct, can depress the melting point of the crude product and interfere with crystal lattice formation.

Recommended Purification Protocol: Recrystallization

-

Solvent Screening: The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvent systems for this class of compounds include isopropanol/water, ethanol/water, or toluene/heptane mixtures.

-

Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary pair). b. If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Rapid cooling encourages oiling out. If no crystals form, gently scratch the inside of the flask with a glass rod. d. Once crystallization begins, cool the flask further in an ice bath for at least one hour to maximize recovery. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary: Common Impurities

| Impurity Name | Chemical Structure | Likely Cause | Analytical Signature (LC-MS) |

| 2,4-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | Incomplete reaction | M+H = 122.1 |

| 2-Hydroxy-N-(2,4-dimethylphenyl)propanamide | (CH₃)₂C₆H₃NHC(O)CH(OH)CH₃ | Hydrolysis of acyl chloride | M+H = 194.1 |

| 2-chloro-N-(2,4-dimethylphenyl)propanamide (Product) | (CH₃)₂C₆H₃NHC(O)CH(Cl)CH₃ | - | M+H = 212.1 |

References

-

El-Zemity, S., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(124). [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved January 31, 2026, from [Link]

Sources

purification challenges of 2-chloro-N-(2,4-dimethylphenyl)propanamide

Ticket: Purification of 2-chloro-N-(2,4-dimethylphenyl)propanamide

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with 2-chloro-N-(2,4-dimethylphenyl)propanamide , a lipophilic amide intermediate structurally analogous to the Prilocaine precursor. This class of molecules is notorious for three specific issues: oxidative discoloration (the "pink product" syndrome), hydrolytic instability of the acyl chloride reagent, and "oiling out" during crystallization due to low melting points.

This guide bypasses standard textbook advice and focuses on field-proven troubleshooting for this specific xylyl-amide derivative.

Module 1: The "Pink Product" Syndrome (Color Removal)

User Complaint: “My product is off-white to brown/pink even after recrystallization.”

Root Cause Analysis: The 2,4-dimethylaniline (starting material) is highly prone to oxidation. Even trace amounts (ppm levels) of unreacted aniline trapped in the crystal lattice will oxidize over time, turning the product pink or brown. Standard recrystallization often fails to remove this because the aniline co-crystallizes or is occluded in the amide lattice.

The Fix: Aggressive Acid-Base Workup (The "Pincer" Method) Do not rely on recrystallization alone. You must chemically sequester the impurities before the solid phase.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (avoid ether; it traps water).

-

The Acid Wash (Removes Aniline): Wash the organic phase 2x with 1M HCl .

-

The Base Wash (Removes Acid): Wash the organic phase 2x with Saturated NaHCO₃ .

-